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molecular formula C11H9NO B075289 4-Phenylpyridine N-oxide CAS No. 1131-61-9

4-Phenylpyridine N-oxide

Cat. No. B075289
M. Wt: 171.19 g/mol
InChI Key: VZOPVKZLLGMDDG-UHFFFAOYSA-N
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Patent
US08093250B2

Procedure details

To a solution of 4-phenylpyridine N-oxide (5 g) in DCM (50 ml) was added at RT TMSCN (4 ml), and the solution was stirred for 5 min at RT. Then, dimethylcarbamoyl chloride (2.8 ml) was added at RT, and the resulting solution was stirred at RT for 48 h. To the reaction mixture was added a solution of aq. 10% K2CO3 (50 ml) and stirring was continued for 10 min. The phases were separated and the aq. layer extracted twice with DCM. The combined org. phases were dried over MgSO4 and evaporated off. Filtration over a plug of SiO2 (Hept/EA 8:2) gave 4.98 g of the desired compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][N+:10]([O-])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Si]([C:18]#[N:19])(C)(C)C.CN(C)C(Cl)=O.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[C:18]([C:11]1[CH:12]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:8]=[CH:9][N:10]=1)#[N:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=[N+](C=C1)[O-]
Name
Quantity
4 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 5 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred at RT for 48 h
Duration
48 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated off
FILTRATION
Type
FILTRATION
Details
Filtration over a plug of SiO2 (Hept/EA 8:2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C1=NC=CC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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